
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a benzofuran derivative characterized by a fluorine substituent at position 7, a methyl group at position 2, and an amine at position 2. The 2,3-dihydro structure indicates partial hydrogenation of the furan ring, conferring rigidity and influencing stereoelectronic properties. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing melatonin receptor agonists, as evidenced by its incorporation into pyrrolidin-3-amine derivatives with high purity (98%) and molecular weight (M+1 = 237.3) .
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves several steps, typically starting with the formation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of fluorinated precursors and methylation agents, followed by cyclization to form the benzofuran ring . Industrial production methods often optimize these steps to ensure high yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and proton quantum tunneling to construct the benzofuran ring efficiently .
Chemical Reactions Analysis
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, biological studies, materials science, and chemical biology. It consists of a benzofuran ring with a fluorine atom at the 7-position, a methyl group at the 2-position, and an amino group at the 3-position.
Scientific Research Applications
This compound hydrochloride is investigated for its potential as a pharmacophore in the creation of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways.
The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids. This helps in clarifying its mechanism of action and potential therapeutic targets.
It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
The compound serves as a tool in chemical biology to probe cellular processes and pathways.
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran derivatives are important heterocycles frequently found in both bioactive compounds and organic materials . A study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity . To exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .
Anticancer Activity
Benzofuran derivatives have shown potential as inhibitors of cancer cell proliferation by targeting specific enzymes involved in tumor growth. The anticancer activity of newly synthesized benzofuran compounds was tested in vitro against HePG, MCF-7, Hela, and PC3 cell lines .
Comparison with Similar Compounds
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances its binding affinity and specificity, while the methyl group can affect its steric interactions and overall stability.
Compound | Key Differences |
---|---|
2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Lacks the fluorine atom, which may result in different binding properties and biological activity. |
6-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride | The chlorine atom may confer different electronic properties compared to the fluorine atom. |
6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Lacks the methyl group, which may affect its steric and electronic properties. |
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Molecular Formula: C₈H₇Cl₂NO
- Molecular Weight : 220.10 g/mol
- Key Features: Dual chlorine substituents at positions 6 and 7 increase molecular weight and lipophilicity compared to the mono-fluoro target compound.
(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
- Molecular Formula: C₈H₇F₂NO
- Molecular Weight : 171.14 g/mol
- Key Features : Difluoro substitution at positions 5 and 7 enhances electronegativity, which may improve binding affinity in polar interactions. Predicted physicochemical properties include a density of 1.363 g/cm³ and boiling point of 187.8°C .
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Molecular Formula: C₈H₇ClFNO
- Molecular Weight : 187.6 g/mol
- Key Features : Adjacent Cl and F substituents create a unique electronic environment, balancing lipophilicity and metabolic stability. This compound is discontinued in commercial catalogs, suggesting synthetic or stability challenges .
Stereochemical Variants
(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Molecular Formula: C₈H₉ClFNO
- Molecular Weight : 189.61 g/mol
- Key Features : The R-configuration at position 3 introduces chirality, critical for interactions with enantioselective biological targets. The hydrochloride salt improves aqueous solubility, a common strategy for pharmaceutical formulations .
(3R)-2,3-Dihydro-1-benzofuran-3-amine
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.16 g/mol
- Key Features: Absence of substituents beyond the amine and furan ring simplifies the structure, serving as a baseline for studying substituent effects. The chiral center (R-configuration) is defined by InChI (InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m0/s1) .
Functionalized Derivatives
N-Acylated Derivatives
- Examples : Butyramide (M+1 = 307.4), isobutyramide (M+1 = 307.4), and pentanamide (M+1 = 321.4) derivatives of the target compound.
- Key Features : Acylation increases molecular weight and lipophilicity, modulating membrane permeability. Yields range from 24% (isobutyramide) to 37% (pentanamide), with purities ≥91% .
Structural and Pharmacological Implications
Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
---|---|---|---|
Target Compound | 236.3 | 7-F, 2-Me | High purity (98%), melatonin receptor focus |
6,7-Dichloro analog | 220.10 | 6-Cl, 7-Cl | Increased lipophilicity, steric bulk |
5,7-Difluoro analog | 171.14 | 5-F, 7-F | Enhanced electronegativity, lower MW |
(3R)-7-Fluoro hydrochloride salt | 189.61 | 7-F, HCl salt | Improved solubility, chiral specificity |
Biological Activity
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine, also known as this compound hydrochloride, is a synthetic organic compound belonging to the benzofuran class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and neuropharmacological applications.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C₉H₁₁ClFNO |
Molecular Weight | 203.64 g/mol |
CAS Number | 1394731-33-9 |
IUPAC Name | (3S)-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine; hydrochloride |
Appearance | White to off-white solid |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom at the 7th position enhances its binding affinity to certain enzymes or receptors, while the amine group facilitates interactions with various biological molecules. This can modulate several biochemical pathways, potentially leading to observed therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, research has shown that various synthesized monomeric alkaloids demonstrate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for some related compounds ranged from:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Although specific data on the MIC for this compound is limited, its structural similarities suggest it may exhibit comparable antimicrobial activity .
Neuropharmacological Potential
There is growing interest in the neuropharmacological effects of benzofuran derivatives. Some studies have indicated that modifications in the molecular structure can lead to enhanced activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For example, compounds with electron-withdrawing groups like fluorine have shown strong inhibitory activity against MAO-B with IC50 values as low as 21 nM .
Case Studies
- Antimicrobial Efficacy : A study evaluating various benzofuran derivatives found that those with similar structural features to 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran exhibited significant zones of inhibition against multiple bacterial strains, indicating potential as therapeutic agents in treating infections .
- Neuroprotective Effects : Research into benzofurans has suggested that certain derivatives can offer neuroprotective benefits by inhibiting MAO-B activity, thus providing a potential avenue for developing treatments for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with functionalized benzofuran precursors. For example, fluorination can be achieved via electrophilic substitution using Selectfluor™ or via nucleophilic displacement with KF in polar aprotic solvents. Methylation at the 2-position may employ methyl iodide under basic conditions. Reaction optimization should focus on controlling regioselectivity (e.g., avoiding over-fluorination) and minimizing side reactions (e.g., ring-opening). Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization is critical for isolating enantiopure forms .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include the dihydrobenzofuran protons (δ 2.5–4.0 ppm, split into multiplets due to coupling with fluorine and methyl groups) and aromatic protons (δ 6.5–7.5 ppm).
- ¹³C NMR: Fluorine coupling splits signals for carbons adjacent to the fluorine atom (e.g., C7 in the benzofuran ring).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₀H₁₁FNO).
- Infrared (IR) Spectroscopy: Detect NH stretching (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Q. What are the primary pharmacological screening assays applicable to this compound?
Initial screens should target receptors/transporters common to benzofuran derivatives:
- Serotonergic/dopaminergic systems: Radioligand binding assays (e.g., 5-HT₁A, DAT).
- Adrenergic receptors: Functional assays using α₁/α₂-adrenoceptor-transfected cells (e.g., cAMP modulation).
- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Chiral resolution methods include:
- Asymmetric catalysis: Use of chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like cyclization.
- Kinetic resolution: Enzymatic hydrolysis of racemic intermediates (e.g., lipases in biphasic systems).
- Chromatography: Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) to separate enantiomers. Validate enantiopurity via polarimetry or circular dichroism (CD) .
Q. What computational strategies are suitable for predicting the compound’s bioactivity and binding modes?
- Docking studies: Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., serotonin receptors).
- Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (100 ns trajectories, AMBER force field).
- QSAR modeling: Train models on fluorinated benzofuran analogs to predict ADMET properties .
Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved?
- Variable Temperature (VT) NMR: Identify dynamic processes (e.g., ring puckering) causing signal splitting.
- DFT calculations: Simulate ¹H/¹³C chemical shifts (Gaussian09, B3LYP/6-311++G(d,p)) to match experimental data.
- Isotopic labeling: Synthesize deuterated analogs to simplify splitting patterns .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Rodent behavioral assays: Forced swim test (antidepressant potential), open field test (anxiolytic activity).
- Microdialysis: Measure neurotransmitter levels (e.g., serotonin) in brain regions (e.g., prefrontal cortex).
- PET imaging: Radiolabel the compound with ¹⁸F for receptor occupancy studies .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10FNO/c1-5-8(11)6-3-2-4-7(10)9(6)12-5/h2-5,8H,11H2,1H3 |
InChI Key |
MFQGCMOGPFGQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.